molecular formula C11H8N2S3 B3752308 5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione

5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione

Cat. No. B3752308
M. Wt: 264.4 g/mol
InChI Key: LNOVZJFBUSHQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione is a compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using various methods and has been studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and proteins involved in various cellular processes. For example, the compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The compound 5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. The compound has also been found to inhibit the growth of bacterial and fungal strains, indicating its potential use as an antimicrobial agent. In addition, it has been reported to possess anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione in lab experiments include its potent biological activities, which make it a promising compound for the development of new drugs. Its relatively simple synthesis method and low cost also make it an attractive compound for further research. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated in future studies.

Future Directions

Several future directions for research on 5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione are possible. One potential direction is the synthesis and evaluation of new derivatives of this compound with improved biological activities. Another direction is the study of the compound's mechanism of action in more detail, which could lead to the identification of new targets for drug development. Additionally, the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes, could also be explored.

Scientific Research Applications

The compound 5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione has been studied for its potential biological activities, including its antimicrobial, antitumor, and anti-inflammatory properties. Several studies have reported the synthesis and biological evaluation of this compound and its derivatives. The compound has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also shown promising antitumor activity against different cancer cell lines.

properties

IUPAC Name

5-(3-phenylprop-2-ynylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S3/c14-10-12-13-11(16-10)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOVZJFBUSHQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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